1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine
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Overview
Description
1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromobutane to introduce the butyl group at the nitrogen atom.
Benzylation: The final step involves the benzylation of the benzimidazole with 2,5-dimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazole
- 1-butyl-N-(2,5-dimethoxyphenyl)-1H-benzimidazol-2-amine
- 1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-thione
Uniqueness
1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethoxybenzyl group enhances its potential as a bioactive compound, differentiating it from other similar benzimidazole derivatives.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-butyl-N-[(2,5-dimethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H25N3O2/c1-4-5-12-23-18-9-7-6-8-17(18)22-20(23)21-14-15-13-16(24-2)10-11-19(15)25-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,21,22) |
InChI Key |
UFAIPNMRNWHGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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